AM-7209

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

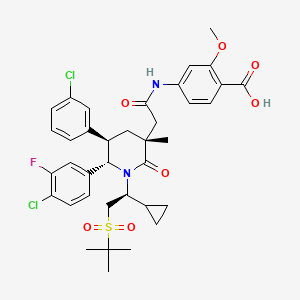

Molecular Formula |

C37H41Cl2FN2O7S |

|---|---|

Molecular Weight |

747.7 g/mol |

IUPAC Name |

4-[[2-[(3R,5R,6S)-1-[(1S)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]acetyl]amino]-2-methoxybenzoic acid |

InChI |

InChI=1S/C37H41Cl2FN2O7S/c1-36(2,3)50(47,48)20-30(21-9-10-21)42-33(23-11-14-28(39)29(40)16-23)27(22-7-6-8-24(38)15-22)18-37(4,35(42)46)19-32(43)41-25-12-13-26(34(44)45)31(17-25)49-5/h6-8,11-17,21,27,30,33H,9-10,18-20H2,1-5H3,(H,41,43)(H,44,45)/t27-,30-,33-,37-/m1/s1 |

InChI Key |

QGOICCMBEDDFCI-NXQGQTBASA-N |

Isomeric SMILES |

C[C@@]1(C[C@@H]([C@H](N(C1=O)[C@H](CS(=O)(=O)C(C)(C)C)C2CC2)C3=CC(=C(C=C3)Cl)F)C4=CC(=CC=C4)Cl)CC(=O)NC5=CC(=C(C=C5)C(=O)O)OC |

Canonical SMILES |

CC1(CC(C(N(C1=O)C(CS(=O)(=O)C(C)(C)C)C2CC2)C3=CC(=C(C=C3)Cl)F)C4=CC(=CC=C4)Cl)CC(=O)NC5=CC(=C(C=C5)C(=O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

AM-7209: A Technical Guide to its Mechanism of Action as a Potent MDM2-p53 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-7209 is a highly potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, developed as a potential therapeutic agent in oncology. By disrupting the negative regulation of the tumor suppressor protein p53 by its E3 ubiquitin ligase, MDM2, this compound reactivates the p53 signaling pathway in cancer cells harboring wild-type TP53. This reactivation leads to cell cycle arrest, apoptosis, and potent anti-tumor activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular effects, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction

This compound functions by directly binding to the p53-binding pocket of the MDM2 protein.[1][2] This binding competitively inhibits the interaction between MDM2 and p53, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[1][3] The stabilization and accumulation of p53 in the nucleus allows it to resume its role as a transcription factor, activating downstream target genes involved in cell cycle control and apoptosis.[3][4]

A noteworthy feature of this compound's binding mechanism is its ability to induce an ordering of the N-terminal "lid" region of MDM2, a feature not observed with other MDM2 inhibitors like Nutlin-3a.[3] This induced-fit mechanism is thought to contribute to the high binding affinity and potency of this compound.[3]

Signaling Pathway

The primary signaling pathway affected by this compound is the p53 tumor suppressor pathway. The mechanism is initiated by the direct binding of this compound to MDM2, which liberates p53 from its negative regulator.

Caption: p53 signaling pathway activation by this compound.

Quantitative Pharmacological Data

The potency of this compound has been characterized through various biochemical and cell-based assays.

| Parameter | Value | Assay | Cell Line/System | Reference |

| Kd | 38 pM | Isothermal Titration Calorimetry (ITC) Competition | Recombinant MDM2 protein | [1][2] |

| IC50 | < 0.1 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | Biochemical assay | [4] |

| IC50 | 1.6 nM | EdU Cell Proliferation | SJSA-1 (osteosarcoma) | [1][2] |

| ED50 | 2.6 mg/kg (QD) | In vivo anti-tumor activity | SJSA-1 xenograft model | [1][2] |

| ED50 | 10 mg/kg (QD) | In vivo anti-tumor activity | HCT-116 xenograft model | [1] |

Experimental Protocols and Workflows

The characterization of this compound involved a series of key experiments to determine its binding affinity, cellular activity, and in vivo efficacy.

Experimental Workflow

Caption: Experimental workflow for the characterization of this compound.

Isothermal Titration Calorimetry (ITC) Competition Assay

This assay was employed to determine the binding affinity (Kd) of this compound to MDM2 due to its high potency, which makes direct titration challenging.[2]

-

Instrumentation: iTC-200 unit (GE Healthcare).[2]

-

Cell Contents: 8–10 µM of MDM2 protein and 12–80 µM of a weak MDM2 inhibitor with a known affinity.[2]

-

Syringe Contents: 90–100 µM of this compound.[2]

-

Buffer: 1.06 mM KH2PO4, 2.96 mM Na2HPO4, 155 mM NaCl, 0.7 mM TCEP (tris(2-carboxyethyl)phosphine), and 2.5% DMSO.[2]

-

Temperature: 25 °C.[2]

-

Procedure: A displacement titration was performed by titrating this compound into the cell containing the pre-formed MDM2-weak inhibitor complex. The resulting data was analyzed to calculate the Kd of this compound.[2]

EdU Cell Proliferation Assay

This assay measured the effect of this compound on the proliferation of the MDM2-amplified SJSA-1 osteosarcoma cell line.[2]

-

Cell Seeding: SJSA-1 cells were seeded in 384-well plates.[2]

-

Compound Treatment: Cells were treated with this compound for 16 hours in the presence of 10% human serum.[2]

-

EdU Labeling: 5-ethynyl-2´-deoxyuridine (EdU) was added to a final concentration of 10 µM and incubated for 1 hour.[2]

-

Fixation and Permeabilization: Cells were fixed with 4% formaldehyde and permeabilized with 0.1% Triton-X 100.[2]

-

Detection: The incorporated EdU was detected using the Click-iT® EdU assay kit (Invitrogen, #C10357) according to the manufacturer's instructions, with volumes adjusted for a 384-well format.[2]

-

Data Analysis: The IC50 value was determined from the dose-response curve.[2]

In Vivo Tumor Xenograft Models

The anti-tumor activity of this compound was evaluated in mouse xenograft models using SJSA-1 (MDM2-amplified) and HCT-116 (p53 wild-type) human cancer cell lines.[1]

-

Animal Model: Nude mice.[1]

-

Tumor Implantation: SJSA-1 or HCT-116 cells were implanted subcutaneously.[1]

-

Treatment: Once tumors reached a specified size, mice were treated with this compound orally, once daily (QD).[1]

-

Endpoint: Tumor growth was monitored, and the effective dose 50 (ED50) was calculated based on the dose-dependent reduction in tumor growth.[1] In the HCT-116 model, 100% tumor growth inhibition was observed at a dose of 100 mg/kg QD with no significant body weight loss.[1]

Conclusion

This compound is a potent and selective inhibitor of the MDM2-p53 interaction with a well-defined mechanism of action. By preventing p53 degradation, it effectively reactivates the p53 signaling pathway, leading to robust anti-proliferative and pro-apoptotic effects in cancer cells with wild-type p53. The comprehensive in vitro and in vivo data underscore its potential as a targeted therapeutic agent in oncology. This technical guide provides a foundational understanding of the preclinical pharmacological profile of this compound for the scientific community.

References

AM-7209 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of AM-7209, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. This compound emerged from extensive optimization of a piperidinone scaffold, demonstrating significant improvements in potency and pharmacokinetic properties, culminating in robust in vivo antitumor activity. This document provides a comprehensive overview of the SAR data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Core Structure-Activity Relationship Insights

This compound was developed through a structure-based rational design approach, building upon the piperidinone inhibitor AMG 232.[1] The key modification in the development of this compound was the replacement of a carboxylic acid moiety with a 4-amidobenzoic acid group.[1] This strategic change led to a significant enhancement in binding affinity and cellular potency.

The SAR studies revealed several key structural features crucial for potent MDM2 inhibition:

-

Piperidinone Scaffold: This core structure serves as a rigid framework to orient the key pharmacophoric elements into the binding pockets of MDM2.

-

4-Amidobenzoic Acid: This group forms critical hydrogen bonding interactions within the MDM2 protein, significantly enhancing binding affinity compared to the carboxylic acid in its predecessor, AMG 232.[1]

-

Cyclopropyl Group: The substitution of an isopropyl group with a cyclopropyl group was found to improve interactions with the Phe19 pocket of MDM2.

-

Butylsulfonyl Group: Replacement of the isopropylsulfonyl group with a butylsulfonyl moiety also contributed to the overall improvement in potency.

These modifications collectively resulted in this compound (also referred to as compound 25 in some literature), a molecule with picomolar binding affinity to MDM2 and low nanomolar cellular activity.[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for this compound and its precursor, AMG 232, highlighting the impact of the structural modifications on their biological activity.

| Compound | Modification from AMG 232 | MDM2 Binding Affinity (K D ) | Cellular Potency (SJSA-1 EdU IC 50 ) | in vivo Antitumor Efficacy (SJSA-1 Xenograft ED 50 ) | in vivo Antitumor Efficacy (HCT-116 Xenograft ED 50 ) |

| AMG 232 | - | - | 9.2 nM | - | - |

| This compound | Carboxylic acid replaced with 4-amidobenzoic acid | 38 pM | 1.6 nM | 2.6 mg/kg QD | 10 mg/kg QD |

Data compiled from multiple sources.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies of this compound are provided below.

Isothermal Titration Calorimetry (ITC) for MDM2 Binding Affinity

Objective: To determine the dissociation constant (K D ) of this compound for the MDM2 protein.

Methodology:

-

Protein and Compound Preparation: Recombinant human MDM2 protein is purified and dialyzed against the ITC buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM TCEP). This compound is dissolved in a matching buffer, with a small percentage of DMSO if necessary for solubility, ensuring the final DMSO concentration is identical in both the protein and compound solutions to minimize artifacts.

-

ITC Instrument Setup: An isothermal titration calorimeter is thoroughly cleaned and equilibrated at the desired experimental temperature (e.g., 25°C).

-

Loading the Sample Cell and Syringe: The sample cell is loaded with a solution of MDM2 protein at a concentration typically 10-20 times the expected K D . The injection syringe is filled with a solution of this compound at a concentration 10-15 times that of the protein in the cell.

-

Titration: A series of small, precise injections of the this compound solution from the syringe into the sample cell are performed. The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The raw data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the thermodynamic parameters, including the dissociation constant (K D ), binding enthalpy (ΔH), and stoichiometry (n).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Interaction

Objective: To measure the ability of this compound to disrupt the interaction between p53 and MDM2 in a biochemical assay.

Methodology:

-

Reagent Preparation:

-

GST-tagged human MDM2 protein.

-

Biotinylated p53-derived peptide.

-

Europium cryptate-labeled anti-GST antibody (donor fluorophore).

-

Streptavidin-XL665 (acceptor fluorophore).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Procedure:

-

This compound is serially diluted in the assay buffer to create a range of test concentrations.

-

In a low-volume 384-well plate, the test compound dilutions, GST-MDM2, and biotin-p53 are added and incubated for a defined period (e.g., 30 minutes) at room temperature to allow for binding to reach equilibrium.

-

A pre-mixed solution of the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665) is then added to each well.

-

The plate is incubated for a further period (e.g., 1-4 hours) at room temperature, protected from light.

-

-

Signal Detection: The HTRF signal is read on a compatible plate reader. The reader excites the donor fluorophore at 337 nm and measures the emission from both the donor (at 620 nm) and the acceptor (at 665 nm).

-

Data Analysis: The ratio of the acceptor to donor emission signals is calculated and plotted against the logarithm of the inhibitor concentration. The IC 50 value, representing the concentration of this compound that inhibits 50% of the p53-MDM2 interaction, is determined by fitting the data to a sigmoidal dose-response curve.

EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell proliferation (IC 50 ) in a cancer cell line (e.g., SJSA-1).

Methodology:

-

Cell Culture and Treatment:

-

SJSA-1 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

-

EdU Labeling:

-

Following the treatment period, EdU is added to the cell culture medium at a final concentration of 10 µM and incubated for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).

-

-

Cell Fixation and Permeabilization:

-

The cells are washed with PBS and then fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

After fixation, the cells are permeabilized with a solution of 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

Click Chemistry Reaction:

-

A "click" reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor 488 azide), CuSO₄, and a reducing agent (e.g., sodium ascorbate) is prepared.

-

The permeabilized cells are incubated with the click reaction cocktail for 30 minutes at room temperature, protected from light. This reaction covalently links the fluorescent azide to the alkyne group of the incorporated EdU.

-

-

DNA Staining and Imaging:

-

The cells are washed to remove the reaction cocktail.

-

The cell nuclei are counterstained with a DNA dye such as Hoechst 33342.

-

The plate is imaged using a high-content imaging system or a fluorescence microscope.

-

-

Data Analysis:

-

Image analysis software is used to quantify the number of EdU-positive cells (proliferating cells) and the total number of cells (Hoechst-stained nuclei).

-

The percentage of EdU-positive cells is plotted against the logarithm of the this compound concentration, and the IC 50 value is determined by fitting the data to a dose-response curve.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of this compound.

Caption: The MDM2-p53 signaling pathway and the mechanism of action of this compound.

Caption: A generalized workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Caption: Logical relationship illustrating the evolution from AMG 232 to this compound.

References

AM-7209: A Technical Overview of a Potent and Selective MDM2-p53 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-7209 is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction, developed by Amgen.[1][2] It emerged from a structure-based drug design program aimed at improving the potency and pharmacokinetic properties of its predecessor, AMG 232. By disrupting the binding of MDM2 to the tumor suppressor protein p53, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This document provides an in-depth technical guide on the discovery, mechanism of action, and preclinical development of this compound.

Core Data Summary

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Binding Affinity (KD) | 38 pM | Isothermal Titration Calorimetry (ITC) competition assay | [1][2][3][4] |

| Cellular Potency (IC50) | 1.6 nM | SJSA-1 EdU incorporation assay | [1][2][3][4] |

Table 2: In Vivo Antitumor Activity of this compound

| Xenograft Model | Efficacy (ED50) | Dosing Schedule | Reference |

| SJSA-1 Osteosarcoma | 2.6 mg/kg | Once daily (QD) | [1][2][3][4] |

| HCT-116 Colorectal Carcinoma | 10 mg/kg | Once daily (QD) | [1][2][3][4] |

Mechanism of Action: The MDM2-p53 Signaling Pathway

This compound functions by inhibiting the interaction between MDM2 and p53. In normal cells, MDM2 acts as a key negative regulator of p53 by binding to it and promoting its degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions. This compound binds to the p53-binding pocket of MDM2, preventing this interaction and thereby stabilizing and activating p53. This leads to the transcription of p53 target genes, such as p21, which induces cell cycle arrest, and PUMA, which promotes apoptosis.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Competition Assay

This assay was utilized to determine the binding affinity of this compound to the MDM2 protein.

Methodology:

-

An iTC-200 unit (GE Healthcare) was used for the displacement titration.

-

The cell was loaded with 8–10 µM of MDM2 and 12–80 µM of a weak MDM2 inhibitor with a predetermined affinity.

-

The titrating syringe was loaded with 90–100 µM of this compound.

-

Titrations were performed at 25 °C in a buffer solution of 1.06 mM KH2PO4, 2.96 mM Na2HPO4, 155 mM NaCl, and 0.7 mM TCEP, containing 2.5% DMSO.

-

A total of 18 injections were typically performed with a 4-second duration and 150-second spacing.

-

Data were analyzed using Microcal Origin software and fitted to a single-site binding model to determine the apparent affinity.[5]

SJSA-1 Cell Proliferation Assay (Click-iT EdU HCS assay)

This assay measured the antiproliferative activity of this compound in the SJSA-1 osteosarcoma cell line, which has MDM2 gene amplification.

Methodology:

-

SJSA-1 cells were plated at a density of 2.8 × 10³ cells/well in 384-well plates and cultured for 24 hours.

-

Cells were treated with serially diluted this compound for 16 hours in the presence of 10% human serum.

-

Following treatment, cells were labeled with EdU (5-ethynyl-2'-deoxyuridine).

-

Cells were then fixed, permeabilized, and stained using the Click-iT reaction buffer and a nuclear stain.

-

Imaging was performed using the Opera High Content Screening System (Perkin Elmer).

-

The percentage of EdU incorporation was calculated to determine IC₅₀ values using a four-parameter logistical (4PL) Hill model.

In Vivo Xenograft Studies

The antitumor efficacy of this compound was evaluated in mouse xenograft models.

Methodology:

-

All animal experiments were conducted in accordance with the guidelines of the Amgen Animal Care and Use Committee.

-

Studies utilized 4-6 week old female athymic nude mice.

-

For the SJSA-1 pharmacodynamic assay, mice were implanted with tumors and randomized into groups.

-

Each group was dosed once daily (QD) with this compound or vehicle control orally (p.o.) at varying concentrations.

-

At selected time points, tumors and plasma were harvested for pharmacodynamic (p21 mRNA levels) and pharmacokinetic analysis, respectively.[5]

Clinical Development Context: The Story of AMG 232

While this compound demonstrated impressive preclinical properties, its predecessor, AMG 232 (also known as KRT-232), is the molecule that has advanced into clinical trials.[2] Understanding the clinical development of AMG 232 provides valuable context for the potential of MDM2-p53 inhibitors.

AMG 232 has been evaluated in a Phase 1 study in patients with advanced p53 wild-type solid tumors or multiple myeloma (NCT01723020).[1][6] The study found that AMG 232 had an acceptable safety profile and dose-proportional pharmacokinetics.[7] While no objective responses were observed, stable disease was noted in patients with several tumor types.[7] The most common adverse events were gastrointestinal and hematological toxicities.[3]

Further clinical investigations of AMG 232 have been initiated in combination with other agents in various cancers, including a study in combination with carfilzomib, lenalidomide, and dexamethasone for relapsed multiple myeloma.[8]

Conclusion

This compound is a highly potent and selective inhibitor of the MDM2-p53 interaction with significant preclinical antitumor activity. Its discovery highlights the success of structure-based drug design in optimizing potency and pharmacokinetic properties. While this compound itself has not progressed to clinical trials, the clinical development of its predecessor, AMG 232, underscores the therapeutic potential of targeting the MDM2-p53 pathway in cancer. The data and experimental protocols summarized in this document provide a comprehensive technical foundation for researchers and drug developers working in this area.

References

- 1. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]

- 2. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. A Phase 1 Study Evaluating AMG 232 in Advanced Solid Tumors or Multiple Myeloma [ctv.veeva.com]

- 7. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

AM-7209: A Piperidinone-Based MDM2 Inhibitor for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of AM-7209, a potent and selective piperidinone inhibitor of the MDM2-p53 protein-protein interaction. Developed as a potential therapeutic agent for cancers retaining wild-type p53, this compound has demonstrated significant preclinical activity. This document details the mechanism of action, quantitative biochemical and cellular potency, pharmacokinetic properties, and in vivo efficacy of this compound. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the relevant signaling pathway and experimental workflows to facilitate further research and development in the field of oncology.

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, hypoxia, and oncogene activation. These responses can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. In many human cancers where the TP53 gene is not mutated, the function of the p53 protein is often abrogated by its negative regulator, the E3 ubiquitin ligase MDM2 (Mouse Double Minute 2 homolog). MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation. The overexpression of MDM2 is a common oncogenic event, making the disruption of the MDM2-p53 interaction a compelling therapeutic strategy for reactivating p53 function in cancer cells.

This compound is a second-generation piperidinone-based small molecule inhibitor designed to block the MDM2-p53 interaction with high affinity and selectivity. It is a derivative of AMG 232, another potent MDM2 inhibitor that has been evaluated in clinical trials. This compound features structural modifications, including the replacement of a carboxylic acid with a 4-amidobenzoic acid, which confer improved potency and distinct pharmacokinetic properties. This guide serves as a technical resource for researchers and drug developers interested in the preclinical profile and experimental evaluation of this compound.

Data Presentation

The following tables summarize the quantitative data available for this compound, providing a comparative overview of its biochemical affinity, cellular activity, and in vivo efficacy.

Table 1: Biochemical and Cellular Potency of this compound

| Assay | Parameter | Value | Cell Line/System | Reference |

| Isothermal Titration Calorimetry (ITC) Competition | KD | 38 pM | Recombinant MDM2 protein | [1][2] |

| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | < 0.1 nM | Biochemical assay | [3] |

| SJSA-1 EdU Cell Proliferation | IC50 | 1.6 nM | SJSA-1 (Osteosarcoma) | [1][2][3] |

| HCT-116 Cell Proliferation | IC50 | Not explicitly stated, but selective for wild-type p53 | HCT-116 (Colorectal Carcinoma) | [3] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Parameter | Value | Dosing Schedule | Reference |

| SJSA-1 Osteosarcoma | ED50 | 2.6 mg/kg | Once daily (QD) | [1][2][3] |

| HCT-116 Colorectal Carcinoma | ED50 | 10 mg/kg | Once daily (QD) | [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on published information and standard laboratory practices.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to measure the inhibition of the MDM2-p53 interaction in a biochemical setting.

Materials:

-

Recombinant GST-tagged MDM2 protein

-

Biotinylated p53-derived peptide

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

This compound or other test compounds

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 4 µL of a solution containing GST-MDM2 and biotin-p53 peptide to each well. The final concentrations should be optimized to be at or below the KD of the interaction to ensure assay sensitivity.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 4 µL of a solution containing the Eu-anti-GST antibody and Streptavidin-XL665 to each well.

-

Incubate the plate at room temperature for 3-18 hours in the dark.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) Competition Assay

ITC is employed to determine the binding affinity (KD) of this compound to MDM2 through a competition experiment, which is necessary for very high-affinity binders.

Materials:

-

Recombinant MDM2 protein

-

This compound

-

A weakly binding ligand for MDM2 with a known KD

-

ITC buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% DMSO)

-

Isothermal titration calorimeter

Procedure:

-

Prepare a solution of MDM2 and the weak binding ligand in the ITC cell. The concentration of the weak binder should be sufficient to partially saturate the MDM2 binding sites.

-

Load a solution of this compound into the injection syringe at a concentration approximately 10-20 times that of the MDM2 in the cell.

-

Perform a series of injections of this compound into the MDM2 solution while monitoring the heat change.

-

The high-affinity this compound will displace the weakly bound ligand, generating a binding isotherm.

-

Analyze the data using the instrument's software with a competition binding model to determine the KD of this compound.

EdU Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

SJSA-1 or HCT-116 cells

-

Complete cell culture medium

-

This compound

-

EdU (5-ethynyl-2'-deoxyuridine) labeling reagent

-

Click-iT® EdU assay kit (or equivalent) with a fluorescent azide

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

96-well black, clear-bottom plates

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed SJSA-1 or HCT-116 cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.

-

Add EdU to the culture medium at a final concentration of 10 µM and incubate for an additional 2-4 hours.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.

-

Perform the Click-iT® reaction by adding the reaction cocktail containing the fluorescent azide to the cells and incubating for 30 minutes in the dark.

-

Wash the cells and counterstain the nuclei with Hoechst 33342 or DAPI.

-

Image the plate using a high-content imaging system or fluorescence microscope.

-

Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst positive) to determine the IC50 for cell proliferation.

In Vivo Xenograft Models

These models are used to assess the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Female athymic nude or SCID mice

-

SJSA-1 or HCT-116 cells

-

Matrigel

-

This compound

-

Vehicle for drug formulation (e.g., 0.5% methylcellulose in water)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant SJSA-1 or HCT-116 cells mixed with Matrigel into the flank of the mice.[2][4]

-

Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound orally, once daily (QD), at various doses.

-

Measure tumor volume with calipers and body weight twice weekly.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., p21 expression).

-

Calculate the tumor growth inhibition (TGI) and determine the ED50 (the dose required to achieve 50% of the maximal effect).

Mandatory Visualization

The following diagrams illustrate the signaling pathway of MDM2-p53 and the experimental workflow for evaluating this compound.

References

AM-7209: A High-Afinity Inhibitor of the MDM2-p53 Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of AM-7209, a potent and selective small-molecule inhibitor, to the Murine Double Minute 2 (MDM2) protein. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in oncology and related fields. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathway associated with this compound's mechanism of action.

Core Executive Summary

This compound is a highly potent and selective inhibitor of the MDM2-p53 protein-protein interaction, demonstrating a dissociation constant (Kd) of 38 pM.[1][2] Developed as a modification of its predecessor, AMG 232, this compound exhibits improved potency and favorable pharmacokinetic properties.[2] Its mechanism of action revolves around the disruption of the MDM2-p53 interaction, which leads to the reactivation of the p53 tumor suppressor pathway. This guide will delve into the specifics of its binding characteristics and the experimental procedures used to elucidate them.

Quantitative Binding Affinity Data

The binding affinity of this compound for the MDM2 protein has been rigorously quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Kd (Dissociation Constant) | 38 pM | Isothermal Titration Calorimetry (ITC) competition assay | [1][2] |

| IC50 (Half-maximal inhibitory concentration) | 1.6 nM | SJSA-1 osteosarcoma cell line (EdU incorporation assay) | [1][2] |

| HTRF IC50 | < 0.1 nM | Homogeneous Time-Resolved Fluorescence assay | [3] |

Signaling Pathway and Mechanism of Action

This compound targets a critical interaction in oncology: the regulation of the p53 tumor suppressor by its primary negative regulator, MDM2.[4][5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressive functions, such as cell cycle arrest and apoptosis.[5] this compound, by binding to MDM2 with high affinity, competitively inhibits the binding of p53 to MDM2. This restores the transcriptional activity of p53, leading to the upregulation of its target genes and subsequent anti-tumor effects.

References

An In-depth Technical Guide to AM-7209: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-7209 is a highly potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. It emerged from the optimization of the piperidinone-based inhibitor AMG 232, demonstrating significantly improved potency and distinct pharmacokinetic properties. By effectively blocking the interaction between MDM2 and p53, this compound reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and key experimental methodologies related to this compound.

Chemical Properties

This compound is a synthetic organic compound belonging to the piperidinone class of molecules. Its chemical structure, molecular formula, and other key identifiers are summarized below.

| Property | Value |

| IUPAC Name | 4-((2R,3R,5S,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(cyclopropanesulfonyl)-2-methylpropyl)-3-methyl-2-oxopiperidine-3-carboxamido)benzoic acid |

| CAS Number | 1627503-67-4 |

| PubChem CID | 77930043 |

| Molecular Formula | C35H37Cl2N3O6S |

| Molecular Weight | 714.6 g/mol |

Physicochemical Properties

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process starting from the core piperidinone scaffold. The following is a detailed description of the synthetic route, adapted from the supplementary information of the primary publication.

Experimental Protocol: Synthesis of 4-(((2R,3R,5S,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(cyclopropanesulfonyl)-2-methylpropyl)-3-methyl-2-oxopiperidin-3-yl)formamido)benzoic acid (this compound)

A detailed, step-by-step experimental protocol for the synthesis of this compound is proprietary and not fully disclosed in the available literature. The synthesis involves the modification of its predecessor, AMG 232. The key transformation is the replacement of the carboxylic acid moiety in AMG 232 with a 4-amidobenzoic acid group. This is typically achieved through an amide coupling reaction between the corresponding piperidinone amine precursor and 4-(alkoxycarbonyl)benzoic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

A generalized synthetic workflow for the formation of the amide bond is depicted below.

AM-7209: A Technical Guide to p53 Pathway Activation for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AM-7209, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This document details the mechanism of action, quantitative biochemical and cellular potency, and key experimental protocols for researchers investigating p53 pathway activation.

Introduction to p53 and the Role of MDM2

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage.[1] Its pivotal role has earned it the moniker "the guardian of the genome."[2] In many cancers where p53 is not mutated, its function is often abrogated by the overexpression of its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[2][3] MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its ubiquitination and subsequent proteasomal degradation, thereby suppressing its tumor-suppressive functions.[1] The inhibition of the MDM2-p53 interaction is a validated therapeutic strategy to reactivate p53 in cancer cells with wild-type p53.[3][4]

This compound: A Potent MDM2-p53 Interaction Inhibitor

This compound is a highly potent and selective 4-amidobenzoic acid-based inhibitor of the MDM2-p53 interaction.[5][6] It was developed through structure-based rational design and demonstrates significant antitumor activity in preclinical models.[5][6] this compound binds to MDM2 in the p53-binding pocket, effectively blocking the interaction and leading to the stabilization and activation of p53. This activation of the p53 pathway can result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, showcasing its high potency and efficacy in both biochemical and cellular assays, as well as in in-vivo models.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Parameter | Value | Cell Line/Conditions |

| Isothermal Titration Calorimetry (ITC) Competition | Kd | 38 pM | N/A |

| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | < 0.1 nM | N/A |

| SJSA-1 EdU Proliferation Assay | IC50 | 1.6 nM | SJSA-1 osteosarcoma |

Data sourced from multiple studies.[2][5][6]

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Parameter | Value | Dosing Schedule |

| SJSA-1 Osteosarcoma | ED50 | 2.6 mg/kg | Once daily (QD) |

| HCT-116 Colorectal Carcinoma | ED50 | 10 mg/kg | Once daily (QD) |

Data sourced from a key discovery publication.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction

This assay quantitatively measures the inhibition of the MDM2-p53 interaction by a test compound.

Materials:

-

GST-tagged human MDM2 protein

-

Biotinylated p53-derived peptide

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add a fixed concentration of GST-MDM2 and biotin-p53 to each well of the microplate.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Add a mixture of Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 to each well.

-

Incubate the plate for another period (e.g., 1-4 hours) to allow the detection reagents to bind.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the inhibitor concentration to determine the IC50.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the binding affinity and kinetics (kon and koff) of this compound to MDM2.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

GST-tagged human MDM2 protein

-

Anti-GST antibody for capture

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl)

-

Amine coupling kit (EDC, NHS)

Procedure:

-

Immobilize the anti-GST antibody onto the sensor chip surface using standard amine coupling chemistry.

-

Inject GST-MDM2 over the surface to be captured by the immobilized antibody. A reference flow cell should be prepared with the antibody but without MDM2.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the this compound solutions over the captured MDM2 and reference flow cells at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

After each injection, regenerate the sensor surface to remove the bound analyte and captured MDM2.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

SJSA-1 Osteosarcoma Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound. The SJSA-1 cell line is characterized by MDM2 amplification and wild-type p53.[8][9]

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

SJSA-1 cells

-

Matrigel (or similar basement membrane matrix)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Culture SJSA-1 cells to the desired number.

-

Harvest and resuspend the cells in a mixture of media and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (at various doses) or vehicle control to the respective groups, typically via oral gavage, on a defined schedule (e.g., once daily).

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Calculate the tumor growth inhibition (TGI) and determine the effective dose (ED50).

Visualizations

The following diagrams illustrate the p53 signaling pathway and a general workflow for the investigation of a p53-activating compound like this compound.

Caption: The p53 signaling pathway and the mechanism of action of this compound.

Caption: A generalized experimental workflow for the development of a p53-MDM2 inhibitor.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. The Tumor Suppressor p53: From Structures to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound |CAS:1623432-51-8 Probechem Biochemicals [probechem.com]

- 8. altogenlabs.com [altogenlabs.com]

- 9. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]

Preclinical Pharmacology of AM-7209: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of AM-7209, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. The information presented herein is compiled from publicly available scientific literature, offering a comprehensive resource for professionals in oncology research and drug development.

Core Mechanism of Action

This compound is a piperidinone derivative that functions by disrupting the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein.[1][2] In many human cancers with wild-type TP53, the function of the p53 protein is suppressed by the overexpression of its negative regulator, MDM2. By binding to a hydrophobic pocket on MDM2, this compound blocks the p53-MDM2 interaction, leading to the stabilization and activation of p53.[2] This activation of the p53 pathway can result in cell cycle arrest and apoptosis in tumor cells, thereby inhibiting tumor growth.[2]

Signaling Pathway

Caption: MDM2-p53 signaling and the inhibitory action of this compound.

Quantitative In Vitro Pharmacology

This compound demonstrates high potency in various in vitro assays, confirming its strong affinity for MDM2 and its cellular activity in p53 wild-type cancer cell lines.

| Assay Type | Metric | Value | Cell Line/System | Reference |

| Isothermal Titration Calorimetry (ITC) Competition | KD | 38 pM | Purified Proteins | [1][3] |

| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | < 0.1 nM | Biochemical Assay | [2] |

| Cell Proliferation (EdU Incorporation) | IC50 | 1.6 nM | SJSA-1 (Osteosarcoma) | [1][2][3] |

In Vivo Efficacy

The antitumor activity of this compound has been evaluated in xenograft models of human cancers, demonstrating significant, dose-dependent tumor growth inhibition.

| Animal Model | Tumor Type | Metric | Value | Dosing Schedule | Reference |

| Nude Mice | SJSA-1 Osteosarcoma Xenograft | ED50 | 2.6 mg/kg | Once Daily (QD) | [1][2][3] |

| Nude Mice | HCT-116 Colorectal Carcinoma Xenograft | ED50 | 10 mg/kg | Once Daily (QD) | [1][2][3] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below, based on the supplementary information from the primary publication.[4]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay quantifies the inhibition of the MDM2-p53 interaction.

Caption: Workflow for the HTRF-based MDM2-p53 interaction assay.

Protocol:

-

Compound Preparation: A 1.5 mM stock of this compound is serially diluted in DMSO for 22 points.[4]

-

Reaction Setup: 1 µL of the diluted compound is transferred to a 384-well white OptiPlate. 9 µL of reaction buffer (1.06 mM KH2PO4, 2.96 mM Na2HPO4, 0.155 M NaCl, 0.1% BSA, 1 mM DTT) is added.[4]

-

MDM2 Addition: 10 µL of 1 nM GST-tagged human MDM2 (amino acids 1-188) is dispensed into the plate and incubated with the compound for 20 minutes.[4]

-

p53 Addition: 20 µL of 1.25 nM biotinylated human p53 (amino acids 1-83) is added, and the mixture is incubated for 60 minutes.[4]

-

Detection: 10 µL of a detection mixture containing 1 nM SA-Xlent (streptavidin-cryptate), 3 nM Europium-labeled anti-GST antibody, and 0.5 M KF is added.[4]

-

Final Incubation and Reading: The plate is incubated for 18 hours before being read on an Envision plate reader. The ratio of emissions at 665 nm and 615 nm is used to determine the degree of interaction inhibition.[4]

Isothermal Titration Calorimetry (ITC) Competition Assay

This biophysical assay measures the binding affinity (KD) of this compound to MDM2 through a displacement titration method.[4]

Protocol:

-

Sample Preparation: The ITC cell is loaded with 8–10 µM of MDM2 and 12–80 µM of a weak, known MDM2 inhibitor in a buffer of 1.06 mM KH2PO4, 2.96 mM Na2HPO4, 155 mM NaCl, and 0.7 mM TCEP, containing 2.5% DMSO.[4]

-

Titrant Preparation: The titrating syringe is loaded with 90–100 µM of this compound.[4]

-

Titration: The titration is performed at 25 °C using an iTC-200 unit.[4] The potent compound (this compound) displaces the weaker ligand, and the resulting heat change is measured to determine the binding affinity.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in immunodeficient mice bearing human tumor xenografts.

Caption: General workflow for in vivo efficacy studies in xenograft models.

Protocol (General):

-

Cell Implantation: Human cancer cells (e.g., SJSA-1 or HCT-116) are subcutaneously implanted into immunodeficient mice (e.g., nude mice).[1]

-

Tumor Growth: Tumors are allowed to grow to a predetermined size.

-

Group Randomization: Mice are randomized into vehicle control and treatment groups.

-

Drug Administration: this compound is administered, typically via oral gavage, on a specified schedule (e.g., once daily).[1]

-

Monitoring: Tumor volumes and animal body weights are measured regularly to assess efficacy and toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised, and the extent of tumor growth inhibition is calculated relative to the vehicle control group to determine metrics like the effective dose (ED50).[1]

Pharmacokinetics and Metabolism

This compound was designed to have remarkable pharmacokinetic properties.[1][2] Studies in cryopreserved hepatocytes from various species (mouse, rat, dog, cynomolgus monkey, and human) were conducted to profile its metabolism.[4] The replacement of a carboxylic acid in a predecessor compound (AMG 232) with a 4-amidobenzoic acid in this compound resulted in distinct mechanisms of elimination.[1][2]

Hepatocyte Incubation Protocol:

-

Incubation: this compound (10 µM) is incubated with cryopreserved hepatocytes (1 million cells/mL) for 2 hours.[4]

-

Protein Precipitation: The reaction is quenched by adding a 3-fold volume of acetonitrile.[4]

-

Sample Preparation: The mixture is vortexed and centrifuged. The supernatant is dried under nitrogen and reconstituted in 50% acetonitrile/water with 0.1% formic acid.[4]

-

Analysis: Samples are analyzed by LC/MS to identify and quantify metabolites.[4]

This guide provides a foundational understanding of the preclinical data supporting this compound. For complete and detailed information, readers are encouraged to consult the primary scientific publications.

References

AM-7209: A Technical Guide to a Potent MDM2-p53 Interaction Inhibitor

This technical guide provides an in-depth overview of AM-7209, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. Developed as a promising candidate for cancer therapy, this compound's mechanism of action involves the reactivation of the p53 tumor suppressor pathway. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its molecular characteristics, biological activity, and the experimental methodologies used for its evaluation.

Core Molecular Features

This compound is a piperidinone derivative that was discovered through structure-based rational drug design. It is a modification of the earlier compound AMG 232, where a carboxylic acid group was replaced with a 4-amidobenzoic acid moiety, leading to improved potency and pharmacokinetic properties.[1]

Molecular Formula: C33H36Cl2FN3O4

Molecular Structure:

Quantitative Biological Activity

This compound exhibits high potency in inhibiting the MDM2-p53 interaction and demonstrates significant anti-proliferative activity in cancer cell lines with wild-type p53. The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay Conditions |

| K D | 38 pM | Isothermal Titration Calorimetry (ITC) competition assay |

| IC 50 | 1.6 nM | SJSA-1 EdU incorporation assay |

Table 1: In Vitro Potency of this compound[1]

| Xenograft Model | Dose and Schedule | Efficacy (ED 50 ) |

| SJSA-1 (osteosarcoma) | Once daily (QD) oral gavage | 2.6 mg/kg |

| HCT-116 (colorectal carcinoma) | Once daily (QD) oral gavage | 10 mg/kg |

Table 2: In Vivo Antitumor Activity of this compound[1]

Signaling Pathway

This compound functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53. Under normal conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus keeping its levels low. In cancer cells with wild-type p53, MDM2 is often overexpressed, leading to excessive p53 destruction and allowing cancer cells to evade apoptosis. By binding to the p53-binding pocket of MDM2, this compound prevents this interaction, leading to the stabilization and accumulation of p53. This, in turn, activates downstream p53 target genes involved in cell cycle arrest and apoptosis, ultimately leading to tumor growth inhibition.

References

Investigating the Selectivity of AM-7209 for MDM2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of AM-7209, a potent small-molecule inhibitor of the MDM2-p53 interaction. This document details the quantitative binding data, experimental methodologies, and relevant biological pathways to offer a thorough resource for researchers in oncology and drug discovery.

Introduction to the p53-MDM2 Axis and the Role of this compound

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[1] MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and also directly inhibiting its transcriptional activity.[2] In many human cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2. Therefore, inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.

This compound is a potent and selective inhibitor of the MDM2-p53 interaction.[2] It is a 4-amidobenzoic acid derivative of the piperidinone class of MDM2 inhibitors, which includes the clinical candidate AMG-232.[2] this compound binds to the p53-binding pocket on MDM2, preventing the interaction between the two proteins and leading to the stabilization and activation of p53.

A critical aspect of developing MDM2 inhibitors is their selectivity, particularly against the closely related homolog, MDMX (also known as MDM4). While MDM2 and MDMX share structural homology in their p53-binding domains, their functions are not entirely redundant. High selectivity for MDM2 over MDMX is often a key objective in the development of this class of inhibitors.

Quantitative Analysis of this compound Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to MDM2. The selectivity of this compound for MDM2 over MDMX is a key characteristic, as its predecessor, AMG-232, has been shown to have no significant activity against MDMX.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound | MDM2 | Isothermal Titration Calorimetry (ITC) Competition | KD | 38 pM | [2] |

| This compound | MDM2 | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | < 0.1 nM | [3] |

| This compound | MDM2 (in SJSA-1 cells) | EdU Cell Proliferation Assay | IC50 | 1.6 nM | [2] |

| AMG-232 | MDM2 | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 0.6 nM | [4] |

| AMG-232 | MDM2 | Surface Plasmon Resonance (SPR) | KD | 0.045 nM | [4] |

| AMG-232 | MDMX | Homogeneous Time-Resolved Fluorescence (HTRF) | Inhibition | No inhibition up to 10 µM | [4] |

Table 1: Quantitative binding data for this compound and the related compound AMG-232.

Signaling Pathway and Mechanism of Action

This compound acts by disrupting the p53-MDM2 autoregulatory feedback loop. The following diagram illustrates this pathway and the intervention point of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the selectivity of this compound are provided below.

Isothermal Titration Calorimetry (ITC) Competition Assay

Objective: To determine the dissociation constant (KD) of this compound for MDM2.

Methodology:

-

Protein and Compound Preparation: Recombinant human MDM2 protein is purified. This compound and a weaker, known MDM2 inhibitor are dissolved in a suitable buffer (e.g., phosphate buffer with NaCl and a reducing agent like TCEP) containing a small percentage of DMSO to ensure solubility.

-

ITC Instrument Setup: An isothermal titration calorimeter is equilibrated at a constant temperature (e.g., 25°C).

-

Competition Assay:

-

The sample cell is loaded with a solution containing a known concentration of MDM2 and the weak inhibitor.

-

The titration syringe is loaded with a higher concentration of this compound.

-

-

Titration: A series of small, precise injections of the this compound solution are made into the sample cell. The heat change associated with the displacement of the weak inhibitor by this compound is measured after each injection.

-

Data Analysis: The resulting thermogram is analyzed using specialized software to fit a binding model and determine the KD of this compound for MDM2.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for the MDM2-p53 interaction.

Methodology:

-

Reagents:

-

GST-tagged human MDM2 protein.

-

Biotinylated p53-derived peptide.

-

Europium cryptate-labeled anti-GST antibody (donor fluorophore).

-

Streptavidin-XL665 (acceptor fluorophore).

-

Assay buffer.

-

-

Assay Procedure:

-

A serial dilution of this compound is prepared in the assay buffer.

-

In a microplate, the diluted this compound is incubated with GST-MDM2 and the biotinylated p53 peptide.

-

The HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665) are added.

-

-

Measurement: After incubation, the plate is read on an HTRF-compatible microplate reader. The reader excites the donor fluorophore at 320 nm and measures the emission at 620 nm (from the donor) and 665 nm (from the acceptor).

-

Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. This ratio is proportional to the amount of MDM2-p53 interaction. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (EdU Incorporation)

Objective: To determine the IC50 of this compound for inhibiting the proliferation of cancer cells in a p53-dependent manner.

Methodology:

-

Cell Culture: A p53 wild-type cancer cell line (e.g., SJSA-1, which has MDM2 amplification) is cultured in appropriate media.

-

Compound Treatment: Cells are seeded in microplates and treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

EdU Labeling: 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the cell culture medium. Proliferating cells incorporate EdU into their newly synthesized DNA.

-

Detection:

-

Cells are fixed and permeabilized.

-

A click chemistry reaction is used to attach a fluorescent dye to the incorporated EdU.

-

The cell nuclei are counterstained with a DNA stain (e.g., Hoechst 33342).

-

-

Imaging and Analysis: The plates are imaged using a high-content imaging system. The percentage of EdU-positive cells is quantified. The IC50 value is calculated by plotting the percentage of proliferating cells against the logarithm of the this compound concentration.

Experimental Workflow for Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a novel MDM2 inhibitor like this compound.

Conclusion

This compound is a highly potent inhibitor of the MDM2-p53 interaction with picomolar affinity for MDM2. Based on the data from its closely related analog, AMG-232, this compound is expected to exhibit exceptional selectivity for MDM2 over MDMX. This high selectivity, combined with its potent cellular activity in p53 wild-type cancer cell lines, underscores its potential as a therapeutic agent. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel MDM2 inhibitors.

References

Methodological & Application

AM-7209 Protocol for In Vitro Cell Proliferation Assay

Application Note

Introduction

AM-7209 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting the binding of MDM2 to p53, this compound stabilizes p53, leading to the activation of downstream pathways that result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3] This application note provides detailed protocols for assessing the in vitro cell proliferation effects of this compound using common cell-based assays.

Mechanism of Action

This compound functions by competitively binding to the p53-binding pocket of MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[1][2] The accumulation of p53 protein activates the transcription of target genes, such as the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest. The restoration of p53 tumor suppressor activity ultimately leads to the inhibition of cell proliferation and induction of apoptosis in p53 wild-type cancer cells.[1][4]

Signaling Pathway

Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The potency of this compound has been evaluated in various biochemical and cell-based assays. The following table summarizes key quantitative data.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Click-iT EdU High Content Screening | SJSA-1 | IC50 | 1.6 nM | [1][2][5] |

| Isothermal Titration Calorimetry (ITC) Competition | - | KD | 38 pM | [1][2] |

| HTRF Biochemical Assay | - | IC50 | < 0.1 nM | [1] |

Experimental Protocols

Detailed methodologies for assessing the in vitro effects of this compound on cell proliferation are provided below.

EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay for Cell Proliferation

This protocol is adapted for a high-content screening (HCS) format to measure DNA synthesis as an indicator of cell proliferation.

Materials:

-

SJSA-1 cells

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

HEPES

-

Sodium Pyruvate

-

Penicillin-Streptomycin-Glutamine (PSQ)

-

This compound

-

DMSO

-

Click-iT® EdU Alexa Fluor® Imaging Kit (or similar)

-

384-well cell culture plates

-

Formaldehyde

-

Triton X-100

-

Nuclear stain (e.g., Hoechst 33342)

-

High Content Screening System (e.g., Opera HCS System)

Procedure:

-

Cell Seeding:

-

Culture SJSA-1 cells in RPMI 1640 supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, and 1X PSQ.

-

Plate SJSA-1 cells at a density of 2,800 cells/well in 40 µL of growth medium into 384-well cell culture plates.[4]

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2.[4]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in DMSO.

-

Further dilute the compound in assay medium (RPMI 1640 with 10% human serum). The final DMSO concentration should be consistent across all wells (e.g., 1%).[4]

-

Add the diluted this compound or DMSO control to the cells.

-

Incubate for 16 hours at 37°C and 5% CO2.[4]

-

-

EdU Labeling and Detection:

-

Add EdU to each well to a final concentration of 10 µM.[4]

-

Incubate the cells for 1 hour.[4]

-

Fix the cells with 4% formaldehyde.[4]

-

Permeabilize the cells with 0.1% Triton X-100.[4]

-

Perform the Click-iT® reaction according to the manufacturer's instructions to label the incorporated EdU.[4]

-

Stain the cell nuclei with a suitable nuclear stain.[4]

-

-

Data Acquisition and Analysis:

qRT-PCR for p21 Gene Expression

This protocol measures the transcript levels of p21, a downstream target of p53, to confirm the activation of the p53 pathway by this compound.

Materials:

-

SJSA-1 cells

-

Growth medium and assay medium (as described above)

-

This compound

-

DMSO

-

RNA purification kit (e.g., RNeasy 96 BioRobot 8000 kit)

-

TaqMan® One-Step RT-PCR Master Mix Reagents

-

TaqMan® Gene Expression Assays for p21 and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument (e.g., Applied Biosystems Prism 7900HT)

Procedure:

-

Cell Treatment:

-

Plate and treat SJSA-1 cells with serially diluted this compound or DMSO control in 96-well plates as described for the proliferation assay.

-

Incubate the cells for 7 hours at 37°C and 5% CO2.[4]

-

-

RNA Isolation:

-

Lyse the cells directly in the wells using the lysis buffer from the RNA purification kit.

-

Purify total RNA from each well according to the manufacturer's protocol.[4]

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mix containing the TaqMan® One-Step RT-PCR Master Mix and the specific TaqMan® Gene Expression Assays for p21 and GAPDH.

-

Add the purified RNA to the reaction mix.

-

Perform the qRT-PCR on a compatible instrument using the relative quantification (ΔΔCt) method.[4]

-

-

Data Analysis:

Experimental Workflow Diagram

Caption: Workflow for the in vitro cell proliferation assay using EdU incorporation.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AM-7209 in the SJSA-1 Osteosarcoma Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-7209 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In cancer cells with wild-type p53, such as the SJSA-1 osteosarcoma cell line, MDM2 is often overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound acts by binding to MDM2 and preventing it from targeting p53 for degradation, thereby restoring p53 activity. This leads to the induction of cell cycle arrest and apoptosis in tumor cells. The SJSA-1 cell line, which harbors an amplification of the MDM2 gene and expresses wild-type p53, is a well-established and relevant preclinical model for evaluating the efficacy of MDM2 inhibitors. These application notes provide detailed protocols for utilizing the SJSA-1 osteosarcoma xenograft model to assess the in vivo anti-tumor activity of this compound.

Data Presentation

In Vitro and In Vivo Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (EdU Assay) | SJSA-1 | 1.6 nM | [1] |

| ED50 (In Vivo) | SJSA-1 Xenograft | 2.6 mg/kg (once daily) | [1] |

Representative In Vivo Efficacy of MDM2 Inhibitors in the SJSA-1 Xenograft Model

While extensive tumor growth inhibition (TGI) data for various doses of this compound is not publicly available, data from other potent MDM2 inhibitors, such as SAR405838, in the same model can provide insights into the expected anti-tumor response.

| Compound | Dose and Schedule | Endpoint | Result | Reference |

| SAR405838 | 100 mg/kg, once daily for 14 days | Tumor Regression | 72% average tumor regression | |

| SAR405838 | 200 mg/kg, once daily for 8 days | Tumor Regression | 40% average tumor regression |

Signaling Pathway

The primary mechanism of action of this compound is the disruption of the MDM2-p53 interaction. This leads to the activation of the p53 signaling pathway, resulting in cell cycle arrest and apoptosis.

Experimental Protocols

Cell Culture and Preparation for Implantation

-

Cell Line: SJSA-1 (human osteosarcoma), authenticated and verified to be free of mycoplasma contamination.

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile PBS or serum-free medium.

-

Cell Viability and Counting: Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.

-

Preparation for Injection: Resuspend the cells at a concentration of 1 x 10^7 cells/mL in a 1:1 mixture of sterile PBS and Matrigel. Keep the cell suspension on ice until injection.

SJSA-1 Xenograft Model Establishment

-

Animal Model: Female athymic nude mice or NOD/SCID mice, 6-8 weeks of age.

-

Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

-

Implantation:

-

Anesthetize the mouse.

-

Subcutaneously inject 1 x 10^6 SJSA-1 cells in a volume of 100-200 µL (in a 1:1 PBS/Matrigel mixture) into the right flank of each mouse.

-

-

Tumor Monitoring:

-

Monitor the mice 2-3 times per week for tumor formation.

-

Measure tumor dimensions with digital calipers.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Randomization and Treatment Initiation:

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Begin treatment with this compound or vehicle control.

-

This compound Administration and Efficacy Evaluation

-

Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

-

Dosing:

-

Administer this compound at the desired dose levels (e.g., based on the ED50 of 2.6 mg/kg).

-

The dosing schedule can be once daily (QD) or as determined by the study design.

-

The control group should receive the vehicle only.

-

-

Monitoring during Treatment:

-

Measure tumor volume and body weight 2-3 times weekly.

-

Monitor the general health and behavior of the mice daily.

-

-

Study Endpoints:

-

The study may be terminated when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³) or after a specified duration of treatment.

-

Primary endpoints include tumor growth inhibition (TGI) and tumor regression.

-

Secondary endpoints can include survival and body weight changes.

-

Pharmacodynamic (PD) Marker Analysis

To confirm the on-target activity of this compound, tumors can be collected at the end of the study or at specific time points after treatment for biomarker analysis.

-

Tumor Collection: Euthanize mice and excise tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for protein and RNA analysis, and another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

-

Western Blot Analysis:

-

Prepare protein lysates from frozen tumor samples.

-

Perform Western blotting to assess the levels of p53, MDM2, and downstream targets such as p21. An increase in p53 and p21 levels would indicate target engagement.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate RNA from frozen tumor samples.

-

Perform qRT-PCR to measure the mRNA levels of p53 target genes, including CDKN1A (p21), MDM2, BBC3 (PUMA), and BAX.

-

-

Immunohistochemistry (IHC):

-

Stain formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). A decrease in Ki-67 and an increase in cleaved caspase-3 would indicate anti-tumor efficacy.

-

Conclusion

The SJSA-1 osteosarcoma xenograft model is a robust and clinically relevant platform for evaluating the in vivo efficacy of MDM2-p53 inhibitors like this compound. The protocols outlined in these application notes provide a comprehensive framework for conducting such studies, from model establishment to efficacy evaluation and pharmacodynamic analysis. The potent activity of this compound in this model underscores its potential as a therapeutic agent for osteosarcomas and other cancers with MDM2 amplification and wild-type p53.

References

Application Notes and Protocols: AM-7209 in HCT-116 Colorectal Carcinoma Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-7209 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, this compound stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The HCT-116 colorectal carcinoma cell line, which expresses wild-type p53, is a well-established model for evaluating the efficacy of MDM2 inhibitors. This document provides detailed application notes and protocols for utilizing this compound in the HCT-116 colorectal carcinoma model, both in vitro and in vivo.

Quantitative Data Summary

| Parameter | Value | Cell Line/Model | Reference |

| In Vivo Efficacy (ED50) | 10 mg/kg, once daily (QD) | HCT-116 Xenograft | [1][2] |

| Mechanism of Action | Inhibition of MDM2-p53 interaction | --- | [1][2] |

| Downstream Effects | Upregulation of p53 and p21 | HCT-116 | [3][4] |

Signaling Pathway

This compound functions by inhibiting the E3 ubiquitin ligase MDM2, which targets the tumor suppressor protein p53 for proteasomal degradation. In cancer cells with wild-type p53, such as HCT-116, inhibition of MDM2 leads to the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest, and pro-apoptotic proteins, leading to apoptosis.

Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

HCT-116 Cell Culture Protocol